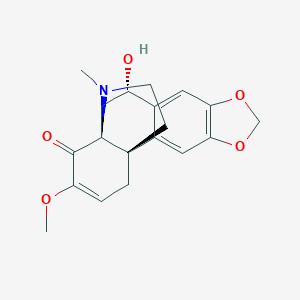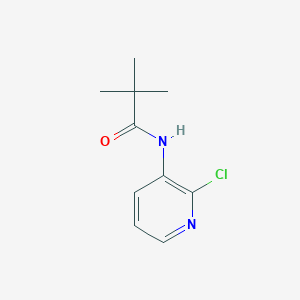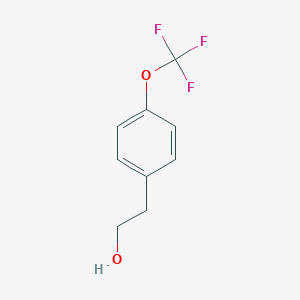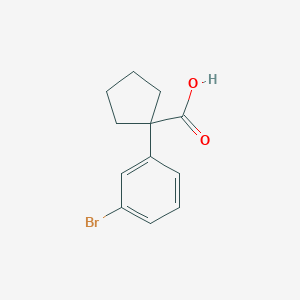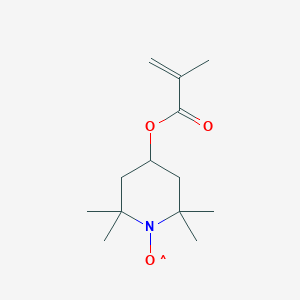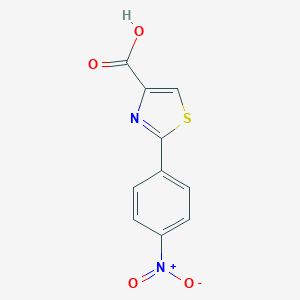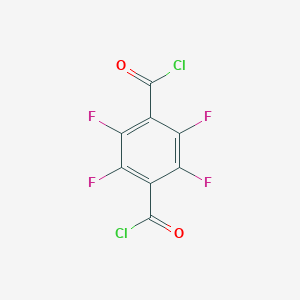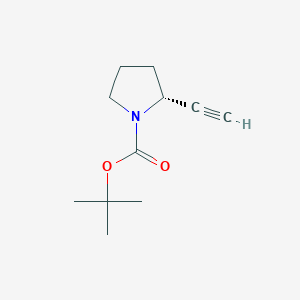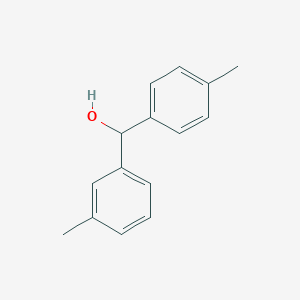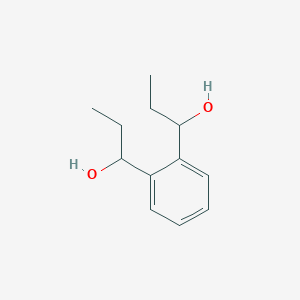
1,2-Bis(1-hydroxypropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(1-hydroxypropyl)benzene, also known as resorcinol diglycidyl ether (RDGE), is a chemical compound that has gained significant attention in scientific research due to its unique properties. RDGE is a colorless, viscous liquid that is commonly used as a crosslinking agent in polymer chemistry.
作用機序
The mechanism of action of RDGE is not well understood, but it is believed to involve the formation of covalent bonds with functional groups on the target molecule. In the case of epoxy resins, RDGE reacts with the epoxide groups to form a crosslinked network, which imparts mechanical strength and chemical resistance to the resulting material. In the case of biological molecules, RDGE may interact with amino acid residues or nucleic acid bases to disrupt their function.
生化学的および生理学的効果
RDGE has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it may cause skin and eye irritation upon contact, and inhalation of the vapors may cause respiratory irritation. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, but the exact mechanism of action is not well understood.
実験室実験の利点と制限
The advantages of using RDGE in laboratory experiments include its low toxicity, high reactivity, and versatility in crosslinking various functional groups. However, its limitations include its sensitivity to moisture and temperature, which can affect its stability and reactivity. Additionally, RDGE may require special handling and disposal procedures due to its potential environmental impact.
将来の方向性
There are several future directions for research involving RDGE, including:
1. Development of novel RDGE-based materials with improved mechanical, thermal, and chemical properties for various applications.
2. Investigation of the mechanisms of action of RDGE in biological systems, with a focus on its antimicrobial and anticancer properties.
3. Exploration of the environmental applications of RDGE, including its use as a sorbent material for the removal of pollutants from wastewater.
4. Development of new synthesis methods for RDGE that are more efficient and environmentally friendly.
5. Investigation of the toxicological effects of RDGE on human health and the environment.
In conclusion, RDGE is a versatile and important chemical compound that has numerous applications in various fields of research. Further studies are needed to fully understand its mechanisms of action and potential applications, as well as its potential environmental impact and toxicological effects.
合成法
RDGE can be synthesized by reacting 1,2-Bis(1-hydroxypropyl)benzene with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an opening of the epoxide ring and subsequent formation of a diglycidyl ether linkage. The resulting RDGE product can be purified by distillation or column chromatography.
科学的研究の応用
RDGE has been extensively studied in various fields of research, including materials science, biomedicine, and environmental science. In materials science, RDGE is used as a crosslinking agent for epoxy resins, which are widely used in the manufacture of adhesives, coatings, and composites. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, making it a potential candidate for drug development. In environmental science, RDGE has been used as a sorbent material for the removal of heavy metals and organic pollutants from wastewater.
特性
CAS番号 |
196871-46-2 |
|---|---|
製品名 |
1,2-Bis(1-hydroxypropyl)benzene |
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
1-[2-(1-hydroxypropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3 |
InChIキー |
SQAKRQZYQYSWDP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
正規SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
同義語 |
1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



